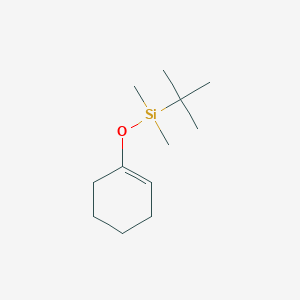![molecular formula C17H24N2O5S B11944518 methyl N-[(benzyloxy)carbonyl]alanylmethioninate CAS No. 62188-81-2](/img/structure/B11944518.png)
methyl N-[(benzyloxy)carbonyl]alanylmethioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a methylthio group. It is often used in the synthesis of peptides and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate typically involves multiple steps. One common route includes the protection of the amino group with a benzyloxycarbonyl group, followed by the coupling of the protected amino acid with another amino acid derivative. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of amino acid coupling and deprotection efficiently, ensuring high yields and purity. The use of solid-phase synthesis techniques is also common in industrial settings to facilitate the production of complex peptides and related compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino acids.
Substitution: Substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein structure.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic peptides.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can protect the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with other molecules, facilitating the formation of peptide bonds and other chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-[((2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate
- Methyl (2S)-2-[((2S)-2-{[(fluorenylmethoxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate
Uniqueness
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate is unique due to its specific combination of functional groups, which provide distinct reactivity and protection during synthesis. The benzyloxycarbonyl group offers a balance between stability and ease of removal, making it a valuable protecting group in peptide synthesis .
Propiedades
Número CAS |
62188-81-2 |
|---|---|
Fórmula molecular |
C17H24N2O5S |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
methyl 4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate |
InChI |
InChI=1S/C17H24N2O5S/c1-12(15(20)19-14(9-10-25-3)16(21)23-2)18-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,22)(H,19,20) |
Clave InChI |
ACKAYWFFHOAUBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)








